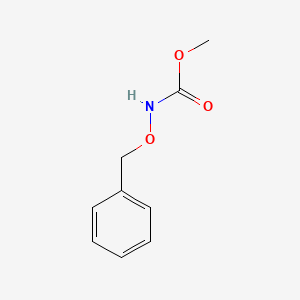

Methyl benzyloxycarbamate

説明

Contextualization within Contemporary Organic Synthesis Research

While not as ubiquitously cited as some of its more complex analogues, Methyl Benzyloxycarbamate serves as a valuable intermediate and building block in modern organic synthesis. Its utility is particularly noted in the preparation of more elaborate molecules, where the introduction of a protected nitrogen atom is a crucial step. For instance, in the synthesis of the drug Fosmidomycin, a key step involves the condensation of diethyl 3-bromopropylphosphonate with methyl N-(benzyloxy)carbamate in the presence of sodium ethoxide. drugfuture.com This reaction yields diethyl 3-(N-benzyloxy-N-methoxycarbonylamino)propylphosphonate, which is then hydrolyzed to afford the final compound. drugfuture.com This exemplifies the role of Methyl Benzyloxycarbamate as a precursor for installing a protected hydroxylamine (B1172632) functionality in a larger molecular framework.

Furthermore, research into the synthesis of novel ketoprofen (B1673614) derivatives has utilized O-benzylhydroxylamine, a related structural motif, highlighting the broader interest in benzyloxycarbamate-containing structures in medicinal chemistry. nih.gov The development of such derivatives often involves the careful manipulation of protecting groups, a domain where the principles governing Methyl Benzyloxycarbamate's reactivity are paramount.

Historical Perspectives on Carbamate (B1207046) Chemistry and Protecting Group Strategies

The story of carbamates in science predates their use in the laboratory. In the 19th century, the biological activity of a carbamate was first observed by Westerners in West Africa, where the Calabar bean was used in tribal practices. fishersci.be This led to the isolation of physostigmine, a naturally occurring methyl carbamate ester, which was initially used to treat glaucoma. fishersci.be The broader synthetic utility of carbamates began to be realized in the 1930s with the development of carbamate pesticides. fishersci.be

A pivotal moment in the history of organic synthesis, and one that directly pertains to Methyl Benzyloxycarbamate, was the development of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932. This breakthrough was instrumental in the advent of controlled peptide synthesis. The Cbz group, readily introduced by reacting an amine with benzyl (B1604629) chloroformate, proved to be an effective protecting group for amines, preventing their unwanted reactions while other parts of a molecule were being modified. This strategy was foundational to the synthesis of oligopeptides for two decades. The principles of the Cbz protecting group are central to understanding the chemical behavior of Methyl Benzyloxycarbamate.

Scope and Significance of Research on Methyl Benzyloxycarbamate

The significance of Methyl Benzyloxycarbamate in research is primarily as a specialized reagent and intermediate rather than a final product. Its application in the synthesis of Fosmidomycin underscores its importance in the development of pharmaceuticals. drugfuture.com The presence of the benzyloxycarbonyl group allows for the protection of the nitrogen atom, which can be later deprotected under specific conditions, a common strategy in multi-step organic synthesis.

Research on related compounds, such as tert-butyl N-(benzyloxy)carbamate, further illuminates the potential applications of the benzyloxycarbamate moiety in medicinal chemistry and as a research tool. smolecule.com These compounds are often employed as intermediates in the synthesis of complex organic molecules and in the development of new pharmaceuticals. smolecule.comchemimpex.com The unique combination of functional groups in these molecules, including the benzyloxy group, provides stability and allows for specific interactions with biological targets. smolecule.com

While extensive research focusing solely on Methyl Benzyloxycarbamate is not widespread, its role as a building block in the synthesis of more complex and biologically relevant molecules is clear. Its utility is a testament to the enduring legacy of the Cbz protecting group and the versatility of carbamate chemistry in addressing the challenges of modern organic synthesis.

Physicochemical Properties

Due to the limited availability of specific experimental data for Methyl Benzyloxycarbamate, the following table includes data for the closely related and well-studied compound, N-Benzyloxycarbonylglycine methyl ester. This provides an illustrative example of the expected properties of a molecule with a similar core structure.

| Property | Value (for N-Benzyloxycarbonylglycine methyl ester) | Source |

| CAS Number | 1212-53-9 | fishersci.be |

| Molecular Formula | C11H13NO4 | fishersci.be |

| Molecular Weight | 223.23 g/mol | fishersci.be |

| Melting Point | 22°C to 26°C | fishersci.be |

| Boiling Point | 147°C to 151°C | fishersci.be |

| IUPAC Name | methyl 2-(phenylmethoxycarbonylamino)acetate | fishersci.be |

Structure

3D Structure

特性

IUPAC Name |

methyl N-phenylmethoxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-9(11)10-13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKILYCKRHPRKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl Benzyloxycarbamate and Its Derivatives

Established Synthetic Pathways to Methyl Benzyloxycarbamate

Traditional methods for the synthesis of methyl benzyloxycarbamate have been well-documented, providing reliable and high-yielding routes to this important compound.

Formation via O-Benzylhydroxylamine Hydrochloride and Chloroformates

A primary and widely adopted method for the synthesis of N-benzyloxycarbamates involves the reaction of O-benzylhydroxylamine hydrochloride with a suitable chloroformate. In the case of methyl benzyloxycarbamate, methyl chloroformate is used. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.

For instance, the synthesis of the ethyl analogue, N-benzyloxycarbamic acid ethyl ester, is achieved by reacting O-benzylhydroxylamine hydrochloride with ethyl chloroformate in pyridine (B92270) at room temperature, resulting in excellent yields. rsc.org It is noteworthy that the choice of base is critical; using triethylamine (B128534) or 4-methylmorpholine (B44366) instead of pyridine can lead to the formation of significant amounts of the N,N-diacylated byproduct. rsc.org A similar procedure can be adapted for the synthesis of methyl benzyloxycarbamate by substituting ethyl chloroformate with methyl chloroformate. Another example involves the reaction of O-benzylhydroxylamine hydrochloride with benzyl (B1604629) chloroformate in dichloromethane (B109758) in the presence of N,N-(diisopropyl)ethylamine at 0 °C to produce benzyl benzyloxycarbamate in 85% yield. mdpi.com

Table 1: Synthesis of Benzyloxycarbamates from O-Benzylhydroxylamine Hydrochloride

| Chloroformate | Base | Solvent | Product | Yield | Reference |

| Ethyl chloroformate | Pyridine | - | N-Benzyloxycarbamic acid ethyl ester | 94.6% | rsc.org |

| Benzyl chloroformate | N,N-(Diisopropyl)ethylamine | Dichloromethane | Benzyl benzyloxycarbamate | 85% | mdpi.com |

Carbamoylation Strategies in Methyl Carbamate (B1207046) Synthesis

Carbamoylation represents a key strategy in the synthesis of carbamates, including methyl carbamates. These methods often involve the reaction of an alcohol or amine with a carbamoylating agent. One approach is transcarbamoylation, where methyl carbamate itself can act as an economical carbamoyl (B1232498) donor in tin-catalyzed reactions. researchgate.net

Other strategies for carbamate synthesis that can be applied to methyl carbamates include:

Reaction with Carbonylimidazolides: A one-pot reaction of carbonylimidazolide with a nucleophile in water provides an efficient method for preparing carbamates. researchgate.net

From Amines and CO2: A mild, metal-free synthesis involves the reaction of arylamines with CO2 in the presence of DBU to form a carbamic acid intermediate, which is then dehydrated to an isocyanate and trapped with an alcohol to form the carbamate. researchgate.net

Hofmann Rearrangement: A modified Hofmann rearrangement of amides using reagents like KF/Al2O3 and sodium hypochlorite (B82951) can produce methyl carbamates. acs.orgresearchgate.net

Alkylation and Derivatization Strategies of N-Benzyloxycarbamate Systemsrsc.orgresearchgate.netrsc.orgresearchgate.net

The N-benzyloxycarbamate scaffold is amenable to further functionalization, allowing for the creation of a diverse range of derivatives.

N-Alkylation Protocols and Scopersc.org

N-alkylation of N-benzyloxycarbamates is a straightforward process that expands the molecular diversity of this class of compounds. A common protocol involves the use of a base to deprotonate the nitrogen, followed by the addition of an alkylating agent. For example, treating N-benzyloxycarbamic acid ethyl ester with sodium hydride (NaH) in dimethylformamide (DMF) followed by the addition of methyl iodide results in the corresponding N-methyl-N-benzyloxy carbamate in high yield (93%). rsc.org This method is quite general, and various alkyl halides can be used to introduce different substituents. rsc.orgpsu.edu

Table 2: N-Alkylation of N-Benzyloxycarbamic Acid Ethyl Ester

| Alkylating Agent | Base | Solvent | Product | Yield | Reference |

| Methyl iodide | NaH | DMF | N-Methyl-N-benzyloxycarbamic acid ethyl ester | 93% | rsc.org |

| Dibromopentane | K2CO3 | Acetonitrile (B52724) | Dicarbamate | Excellent | rsc.org |

Synthesis of Substituted Benzyloxycarbamate Analoguesresearchgate.netpnas.org

Substituted benzyloxycarbamate analogues can be synthesized through various derivatization strategies. The N-alkylated benzyloxycarbamates can serve as electrophiles in reactions with stabilized carbon nucleophiles to generate functionalized protected hydroxamic acids. rsc.orgrsc.org This approach has been used to synthesize a variety of complex molecules, including trihydroxamic acids and macrocyclic dihydroxamic acids. rsc.orgrsc.org

Furthermore, the carbamate group itself can participate in reactions. For instance, it can act as a carbamoyl donor in reactions with amines to form ureas or with alcohols to generate different carbamates. researchgate.net The synthesis of substituted O-aryl carbamates can be achieved by reacting N-substituted carbamoyl chlorides (formed in situ) with substituted phenols. researchgate.net

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for carbamate synthesis, which are applicable to methyl benzyloxycarbamate. nih.gov

Enzymatic Synthesis: Biocatalysis offers an environmentally benign route to carbamates. Esterases, such as PestE from Pyrobaculum calidifontis, have been shown to catalyze the synthesis of carbamates from various amines and carbonates in water, with high yields. researchgate.netnih.gov Immobilized lipase (B570770) B from Candida antarctica has also been used in a chemo-enzymatic flow synthesis of carbamate derivatives. unimi.it

CO2 as a C1 Source: Utilizing carbon dioxide as a renewable and non-toxic C1 source is a highly attractive green strategy. rsc.orgpsu.edu Basic catalysts can facilitate the reaction between amines, alcohols, and CO2 to produce carbamates under mild conditions. rsc.orgpsu.edu

Electrocatalysis and Photocatalysis: Electro-organic synthesis, which uses electrons as redox agents, provides a green alternative to traditional methods. rsc.org Electrocatalytic methods have been developed for the three-component synthesis of carbamates from CO2, amines, and N-alkenylsulfonamides. rsc.org Similarly, visible-light-mediated photocatalysis is an emerging tool for organic synthesis, enabling reactions at low temperatures with safer reagents. dicp.ac.cn While not yet specifically reported for methyl benzyloxycarbamate, these technologies hold promise for its future sustainable production.

Mechanochemistry: The use of a ball mill for the synthesis of carbamates from carbamoyl-imidazole intermediates and alcohols has been demonstrated as a solvent-free and efficient method. acs.org

These emerging technologies offer promising avenues for the cleaner and more efficient production of methyl benzyloxycarbamate and its derivatives, reducing reliance on hazardous reagents and minimizing environmental impact.

Phase-Transfer Catalysis in Benzyloxycarbamate Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org This is achieved through the use of a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to the other where the reaction can proceed. crdeepjournal.org This methodology has been successfully applied to the synthesis of benzyloxycarbamate derivatives, particularly through the aza-Michael addition reaction.

Detailed research has demonstrated the utility of PTC in the conjugate addition of tert-butyl benzyloxycarbamate to various electron-deficient olefins. dntb.gov.uarsc.org In these reactions, a base such as potassium hydroxide (B78521) (KOH) in an aqueous solution deprotonates the carbamate, and a phase-transfer catalyst, like tetra-n-butylammonium bromide, facilitates the transfer of the resulting anion into the organic phase containing the olefin. rsc.org This approach allows the reaction to proceed smoothly at room temperature, leading to the formation of the desired β-amino acid precursors. rsc.org

The efficiency of this method is highlighted by the high yields obtained for the aza-Michael adducts. For instance, the reaction of tert-butyl benzyloxycarbamate with various enones under PTC conditions has been reported to provide the corresponding adducts in excellent yields. researchgate.net The use of cinchona-derived quaternary ammonium salts as chiral phase-transfer catalysts has further expanded the utility of this method, enabling highly enantioselective and diastereoselective syntheses of cyclic 1,3-aminoalcohols. researchgate.net

Table 1: Phase-Transfer Catalyzed Synthesis of Benzyloxycarbamate Derivatives

| Reactant 1 | Reactant 2 (Enone) | Catalyst | Base | Yield | Reference |

| tert-Butyl benzyloxycarbamate | Cyclohex-2-en-1-one | Tetra-n-butylammonium bromide | 50% aq. KOH | High | rsc.org |

| tert-Butyl benzyloxycarbamate | (E)-1-phenylbut-2-en-1-one | Tetra-n-butylammonium bromide | 50% aq. KOH | High | rsc.org |

| tert-Butyl benzyloxycarbamate | Cyclic α,β-unsaturated ketones | Quinine-derived C(9)-urea ammonium catalyst | aq. KOH | up to 98% ee | researchgate.net |

Supercritical Carbon Dioxide-Mediated Carbamate Formation

Supercritical carbon dioxide (scCO₂) has gained significant attention as a green solvent and reagent for chemical synthesis. rsc.org Its critical point is readily accessible (31.1 °C, 7.38 MPa), and it is non-flammable, and relatively non-toxic. nih.gov In the context of carbamate synthesis, scCO₂ can react directly with amines to form carbamic acids, which can then be converted to carbamates. This process offers a solvent-free and potentially cleaner route for carbamate formation. researchgate.net

The reaction between an amine and CO₂ to form a carbamate is an equilibrium process. researchgate.net In scCO₂, this equilibrium can be influenced by pressure and temperature. researchgate.net Higher pressures tend to shift the equilibrium towards the formation of the carbamic acid, while higher temperatures often favor the dissociation back to the free amine and CO₂. nih.govresearchgate.net This tunability allows for control over the reaction and can facilitate in situ generation of carbamates for subsequent reactions, such as in Pictet-Spengler cyclizations. rsc.org

While the direct synthesis of methyl benzyloxycarbamate in scCO₂ is not extensively detailed in the provided literature, the general principle of reacting amines with CO₂ is well-established. nih.govresearchgate.net The process involves the nucleophilic attack of the amine on a carbon atom of CO₂, leading to a zwitterionic carbamic acid intermediate. researchgate.net This methodology has been explored for various amines and has been shown to be a viable route for carbon capture and the synthesis of carbamate-based materials. researchgate.net The derivatization of carbamate pesticides in scCO₂ has also been demonstrated, where the reaction times were considerably shorter compared to conventional organic solvents. nih.gov

Table 2: General Conditions for Carbamate Formation in Supercritical CO₂

| Parameter | Influence on Equilibrium | General Observation | Reference |

| Pressure | Higher pressure favors carbamate formation | Shifts equilibrium towards product | researchgate.net |

| Temperature | Higher temperature favors free amine | Can be used to reverse the reaction | nih.govresearchgate.net |

| Co-solvent | Can improve solubility of reactants | Acetone has been used as a modifier | researchgate.net |

Ultrasound-Assisted Synthesis of Benzyloxycarbamate Derivatives

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium. The formation and collapse of these cavitation bubbles generate localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. researchgate.net This green chemistry approach often results in higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.gov

The application of ultrasound has proven effective in the synthesis of various nitrogen-containing heterocyclic compounds and derivatives. researchgate.netnih.gov For example, the synthesis of azetidin-2-one (B1220530) derivatives from Schiff's bases, which share structural similarities with benzyloxycarbamate derivatives, was significantly expedited. nih.gov Conventional methods required 8-28 hours, whereas ultrasound-assisted synthesis reduced the reaction time to just 2 hours, with excellent product yields. nih.gov Similarly, the synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives saw a dramatic reduction in reaction time from 16-26 hours to 40-80 minutes with improved yields when switching from conventional heating to ultrasound irradiation. mdpi.comnih.gov

This methodology has also been applied to reactions involving phase-transfer catalysis. The use of ultrasound in the synthesis of azatetracyclic derivatives via nucleophilic substitution with a phase-transfer catalyst reduced the reaction time from 24 hours to 2 hours and improved the yield. mdpi.com Although a direct example for methyl benzyloxycarbamate is not provided, these findings strongly suggest that ultrasound-assisted synthesis is a highly promising and efficient method for the preparation of benzyloxycarbamate derivatives.

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Derivatives

| Reaction Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield Improvement | Reference |

| Azetidin-2-one Synthesis | 8–28 hours | 2 hours | Excellent Yields | nih.gov |

| 1,2,4-Triazole Acetamide Synthesis | 16–26 hours | 40–80 minutes | From 60-75% to 75-89% | mdpi.com |

| Azatetracycle Azide Synthesis (PTC) | 24 hours | 2 hours | Improved Yield | mdpi.com |

Mechanistic Organic Chemistry of Methyl Benzyloxycarbamate Transformations

Reactivity with Stabilized Carbon Nucleophiles

Methyl benzyloxycarbamate and its N-alkylated derivatives serve as effective synthons for the preparation of hydroxamic acids through reactions with stabilized carbon nucleophiles. nih.govnih.gov This approach offers a strategic advantage over traditional methods, which often involve the direct use of hydroxylamine (B1172632).

Mechanism of Hydroxamic Acid Formation

The formation of protected hydroxamic acids from N-alkyl-N-benzyloxycarbamates proceeds through the nucleophilic attack of a stabilized carbanion on the carbamate (B1207046) carbonyl group. nih.gov A key aspect of this methodology is the use of carbanions stabilized by electron-withdrawing groups (EWGs), which modulates the reactivity to favor the desired acylation product. nih.gov

The reaction is typically initiated by deprotonating a compound with acidic methylene (B1212753) protons (R-CH₂-EWG) using a strong base, such as lithium hexamethyldisilazide (LHMDS), to generate the stabilized carbon nucleophile. This nucleophile then adds to the electrophilic carbonyl carbon of the N-alkyl-N-benzyloxycarbamate. The resulting tetrahedral intermediate subsequently collapses, leading to the formation of the C-C bond and yielding the functionalized, protected hydroxamic acid. nih.gov A crucial element of this strategy is that the initial coupled product forms an enolate, which prevents the subsequent reactions often observed in Weinreb amide chemistry. nih.gov

Deprotonation: R-CH₂-EWG + Base → [R-CH-EWG]⁻

Nucleophilic Acyl Substitution: [R-CH-EWG]⁻ + R'N(OBn)CO₂Me → R'N(OBn)C(O)CH(R)EWG + MeO⁻

This methodology has proven to be quite general, with a variety of carbon nucleophiles stabilized by sulfone, sulfoxide, phosphonate, sulfonamide, ester, and nitrile moieties reacting successfully. nih.gov

Intermolecular Acylation Processes

The reaction between N-alkyl-N-benzyloxycarbamates and stabilized carbon nucleophiles is a powerful intermolecular acylation process. nih.gov It allows for the efficient coupling of diverse molecular fragments. For instance, the anion of methyl phenyl sulfone reacts cleanly with N-methyl-N-benzyloxycarbamic acid ethyl ester in the presence of LHMDS to afford the corresponding protected hydroxamic acid in good yield. nih.gov

The efficiency of these acylation reactions is demonstrated by the range of successful couplings, as detailed in the table below.

| N-Alkyl Carbamate | Stabilized Carbon Nucleophile (R-CH₂-EWG) | Product (Protected Hydroxamic Acid) | Yield (%) |

| N-Methyl-N-benzyloxycarbamic acid ethyl ester | Methyl phenyl sulfone | 2-Benzenesulfonyl-N-benzyloxy-N-methyl acetamide (B32628) | 72 |

| N-Methyl-N-benzyloxycarbamic acid ethyl ester | Diethyl (cyanomethyl)phosphonate | (Benzyloxy-methyl-carbamoyl)-cyanomethyl-phosphonic acid diethyl ester | 90 |

| N-Methyl-N-benzyloxycarbamic acid ethyl ester | t-Butyl acetate | N-Benzyloxy-N-methyl-malonamic acid tert-butyl ester | 75 |

| N-Benzyl-N-benzyloxycarbamic acid ethyl ester | Methyl phenyl sulfone | N-Benzyloxy-2-phenylsulfonyl-N-benzyl acetamide | 82 |

This table presents selected data on the intermolecular acylation of N-alkyl-N-benzyloxycarbamates with various stabilized carbon nucleophiles. nih.gov

Role as an Electrophile in C-N and C-H Bond Activation

While traditionally viewed as protecting groups, carbamates, including methyl benzyloxycarbamate, possess an electrophilic carbonyl carbon that can participate in bond activation reactions. nih.gov This electrophilicity is central to its role in forming new carbon-nitrogen (C-N) and carbon-hydrogen (C-H) bonds under appropriate catalytic conditions.

The general principle of transition-metal-catalyzed C-H bond functionalization involves the coordination of a directing group on the substrate to a metal center, bringing the metal into proximity with a C-H bond. This facilitates the cleavage of the C-H bond, forming a cyclometalated intermediate. This intermediate can then react with an electrophile. In a hypothetical scenario involving methyl benzyloxycarbamate, the carbamate itself could act as the electrophilic partner for an organometallic intermediate generated from C-H activation of another molecule.

Similarly, in C-N bond formation, such as the Buchwald-Hartwig amination, a palladium catalyst facilitates the coupling of an amine with an aryl halide or pseudohalide. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination then furnishes the C-N coupled product and regenerates the Pd(0) catalyst. While not a direct example, the electrophilic nature of the carbamate carbonyl in methyl benzyloxycarbamate suggests its potential to react with organopalladium intermediates under suitable conditions, leading to C-N bond formation.

Mechanistic Insights into Carbamate Reduction Pathways

The benzyloxycarbonyl (Cbz or Z) group, of which methyl benzyloxycarbamate is a derivative, is a widely used protecting group for amines in organic synthesis. Its removal, which constitutes a reduction of the carbamate, is most commonly achieved through catalytic hydrogenolysis. total-synthesis.com

The mechanism of hydrogenolysis involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. total-synthesis.comresearchgate.net The process begins with the oxidative addition of the benzylic C-O bond to the palladium(0) surface. This is followed by hydrogenolysis of the resulting palladium-benzylic species. The unstable carbamic acid intermediate that is formed readily decarboxylates to yield the free amine and carbon dioxide, with toluene (B28343) being the byproduct from the benzyl (B1604629) group. total-synthesis.com

The key steps in the hydrogenolysis of a benzyloxycarbamate are:

Adsorption: The benzyloxycarbamate adsorbs onto the surface of the palladium catalyst.

C-O Bond Cleavage: The benzylic C-O bond is cleaved by the catalyst, forming a benzyl species and a carbamate species attached to the palladium surface.

Hydrogenation & Release: Hydrogen atoms on the catalyst surface react with the benzyl species to form toluene and with the carbamate nitrogen to form a carbamic acid.

Decarboxylation: The unstable carbamic acid spontaneously loses carbon dioxide to give the deprotected amine.

This deprotection is highly efficient and clean, making the Cbz group valuable in complex syntheses, such as peptide synthesis. total-synthesis.com While stable to acidic and basic conditions, harsh acids can also cleave the Cbz group via an Sₙ2 mechanism following protonation of the carbamate. total-synthesis.com

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, are pivotal in catalyzing a wide array of organic transformations. While specific examples detailing extensive catalytic cycles with methyl benzyloxycarbamate are not widespread, the principles of these catalytic processes can be applied to understand its potential reactivity.

Palladium-Catalyzed Reaction Mechanisms and Pathways

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, share common mechanistic features that are relevant to the potential transformations of benzyloxycarbamates. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. tamu.edu

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide or pseudohalide (R-X), inserting itself into the R-X bond to form a palladium(II) intermediate. This is often the rate-limiting step.

Transmetalation/Insertion: In a Suzuki coupling, an organoboron compound transfers its organic group to the palladium(II) complex. In a Heck reaction, an alkene inserts into the Pd-R bond.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming a new C-C or C-heteroatom bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

In the context of a molecule like methyl benzyloxycarbamate, a palladium catalyst could potentially activate the benzylic C-O bond. A plausible, though less common, scenario could involve the oxidative addition of the benzylic C-O bond to a Pd(0) center. This would form a benzylic palladium(II) intermediate, which could then participate in coupling reactions with various nucleophiles. For instance, in a process analogous to the Tsuji-Trost reaction, a nucleophile could attack the benzylic position.

Furthermore, palladium catalysts are known to facilitate C-H activation. A substrate containing a benzyloxycarbamate group could undergo directed C-H functionalization, where the carbamate oxygen acts as a directing group, leading to the formation of a palladacycle. This intermediate could then react with coupling partners to form new bonds at a position ortho to the directing group. Although this has been demonstrated with O-arylcarbamates, the principle could extend to related structures. nih.gov

Silver-Catalyzed Amination Reactions Employing Benzyloxycarbamate Auxiliaries

Silver-catalyzed C-H amination has emerged as a powerful tool for the formation of C-N bonds. While specific examples detailing the intermolecular amination of C-H bonds using methyl benzyloxycarbamate as the nitrogen source are not extensively documented, the underlying principles of silver-catalyzed nitrene transfer provide a framework for understanding how such transformations could proceed. These reactions generally involve the in-situ generation of a silver-nitrene intermediate from a nitrogen precursor, which then inserts into a C-H bond.

In related systems, silver complexes, often supported by nitrogen-donor ligands, have been shown to catalyze the transfer of nitrene moieties derived from precursors like tosylamides or other activated carbamates. researchgate.netscholarsportal.info The mechanism is thought to involve the reaction of the nitrogen precursor with the silver catalyst to form a highly reactive silver-nitrene species. This intermediate can then undergo a C-H insertion reaction. The selectivity of this insertion (i.e., which C-H bond is functionalized) is influenced by electronic and steric factors of the substrate, as well as the ligand environment around the silver center. nih.gov

For benzyloxycarbamate auxiliaries, it is proposed that a silver catalyst could facilitate the formation of a benzyloxycarbonylnitrene intermediate. This nitrene could then participate in C-H amination reactions. Mechanistic studies on similar silver-catalyzed nitrene transfers suggest that the reaction can proceed through either a concerted or a stepwise pathway involving a radical intermediate. Radical trapping experiments in related systems have provided evidence for a stepwise mechanism. nih.gov The development of highly chemo-, site-, and stereoselective methods for C-H amination often relies on the careful design of chiral ligands for the silver catalyst. nih.gov

Table 1: Representative Silver-Catalyzed C-H Amination Reactions with Carbamate-Derived Nitrenes

| Nitrene Precursor | Substrate | Silver Catalyst | Product | Yield (%) | Reference |

| Ethyl 2-(tosyloxy)carbamate | Cyclohexane | Ag(I) complex | N-Cyclohexyl-2-aminocarboxylate | - | nih.gov |

| Boc-protected carbamate | Alkane | Silver salt with ligand | N-Alkyl-Boc-amine | - | chemrxiv.org |

| Sulfamate ester | Heteroaromatic compound | Ag(I) with piperidine (B6355638) ligand | Cyclic sulfamate | up to 96% | nih.gov |

Note: This table presents examples of silver-catalyzed C-H amination using various carbamate-derived nitrene precursors to illustrate the general reactivity. Specific data for methyl benzyloxycarbamate as the precursor in intermolecular reactions is limited in the reviewed literature.

Gold-Catalyzed SN1-Type Reactions Involving Carbocation Intermediates

Gold catalysts, particularly gold(I) complexes, have proven to be highly effective in promoting the SN1-type reactions of alcohols to form, among other products, N-benzyloxycarbamate (Cbz)-protected amines. organic-chemistry.orgresearchgate.net This methodology offers a direct and efficient route for the formation of a C-N bond, proceeding through a carbocationic intermediate.

The reaction is initiated by the activation of an alcohol by the gold catalyst. This is followed by the departure of a water molecule to generate a stabilized carbocation. The carbocation is then trapped by a nucleophile, in this case, a benzyloxycarbamate. A study by Wenzel and coworkers demonstrated a microwave-assisted, gold-catalyzed protocol for the intermolecular reaction of alcohols with N-benzyloxycarbamates to afford Cbz-protected amines in moderate to high yields. organic-chemistry.orgresearchgate.net

The proposed mechanism for this transformation involves the following key steps:

Coordination of the gold(I) catalyst to the oxygen atom of the alcohol.

Elimination of water to form a carbocation intermediate. The stability of this carbocation is crucial for the reaction to proceed efficiently. Therefore, substrates that can form stabilized carbocations, such as benzylic or allylic alcohols, are particularly well-suited for this reaction. masterorganicchemistry.com

Nucleophilic attack of the nitrogen atom of the benzyloxycarbamate on the carbocation.

Deprotonation to yield the final Cbz-protected amine and regeneration of the gold catalyst.

The reaction is tolerant of moisture and can be performed under relatively mild conditions. organic-chemistry.orgresearchgate.net The intermediacy of a carbocation is supported by the observation that the reaction works best with substrates that can form stable carbocations. masterorganicchemistry.com

Table 2: Gold-Catalyzed SN1-Type Amination of Alcohols with Benzyloxycarbamate

| Alcohol Substrate | Nucleophile | Gold Catalyst | Product | Yield (%) | Reference |

| 1-Phenylethanol | Methyl benzyloxycarbamate | Ph₃PAuCl/AgOTf | Methyl (1-phenylethyl)benzyl-carbamate | 85 | organic-chemistry.orgresearchgate.net |

| Cinnamyl alcohol | Methyl benzyloxycarbamate | Ph₃PAuCl/AgOTf | Methyl cinnamyl(benzyl)carbamate | 78 | organic-chemistry.orgresearchgate.net |

| Benzhydrol | Methyl benzyloxycarbamate | Ph₃PAuCl/AgOTf | Methyl benzhydryl(benzyl)carbamate | 92 | organic-chemistry.orgresearchgate.net |

| 4-Methoxybenzyl alcohol | Methyl benzyloxycarbamate | Ph₃PAuCl/AgOTf | Methyl (4-methoxybenzyl)(benzyl)carbamate | 95 | organic-chemistry.orgresearchgate.net |

Radical Pathways and Intermediates in Benzyloxycarbamate Chemistry

Beyond ionic pathways, the chemistry of benzyloxycarbamates also involves radical intermediates, particularly under thermal or photochemical conditions. The benzylic C-H bonds and the N-O bond (in N-alkoxy derivatives) are susceptible to homolytic cleavage, leading to the formation of various radical species.

Under photolysis, compounds with structures similar to methyl benzyloxycarbamate can undergo fragmentation to produce radical pairs. For instance, the photolysis of benzyl chloride in the condensed phase is known to generate benzyl radicals. researchgate.net It is plausible that methyl benzyloxycarbamate could undergo similar C-O bond cleavage upon UV irradiation to generate a benzyl radical and a benzyloxycarbonylaminyl radical. These highly reactive species can then engage in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or radical-radical coupling. researchgate.netchemrxiv.org

The thermal decomposition of the benzyl radical itself has been a subject of study and is known to undergo complex rearrangements and fragmentation at high temperatures. researchgate.netresearchgate.net While these conditions are more extreme than those typically employed in synthetic organic chemistry, they provide insight into the potential decomposition pathways of the benzyl moiety of methyl benzyloxycarbamate.

Table 3: Potential Radical Intermediates from Methyl Benzyloxycarbamate

| Precursor Moiety | Condition | Generated Radical(s) | Potential Subsequent Reactions |

| Benzyl group | Photolysis/Thermolysis | Benzyl radical | Dimerization (to bibenzyl), Hydrogen abstraction, Addition to π-systems |

| Carbamate N-H | Hydrogen Abstraction | Benzyloxycarbonylaminyl radical | C-H amination, Radical coupling |

| C-O Bond | Photolysis | Benzyl radical + Benzyloxycarbonylaminyl radical | Cross-coupling, Homocoupling, Rearrangement |

Advanced Applications of Methyl Benzyloxycarbamate in Complex Organic Synthesis

Protecting Group Chemistry of the Benzyloxycarbamate (Cbz) Moiety

The benzyloxycarbamate moiety is a cornerstone of amine protection in multi-step organic synthesis. Its stability under a range of conditions, coupled with well-established methods for its selective removal, makes it an invaluable tool for synthetic chemists.

Application in Amine Protection and Deprotection Strategies

The primary application of the Cbz group is the protection of amines. youtube.com The lone pair of electrons on the nitrogen atom of an amine makes it both nucleophilic and basic, properties that can interfere with desired chemical transformations elsewhere in a molecule. By converting the amine to a carbamate (B1207046), its nucleophilicity and basicity are significantly suppressed. youtube.com The protection of an amine with a Cbz group is typically achieved by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate. total-synthesis.com

The deprotection of a Cbz-protected amine is most commonly and efficiently achieved through catalytic hydrogenolysis. masterorganicchemistry.comcommonorganicchemistry.com This mild method involves the use of a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). taylorfrancis.com The reaction proceeds via the cleavage of the benzylic C-O bond, which releases the unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene (B28343). taylorfrancis.com

| Protection | Reagents | Conditions |

| Amine | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃) | Typically at 0 °C to room temperature |

| Deprotection | Reagents | Conditions |

| Cbz-protected amine | H₂, Palladium on carbon (Pd/C) | Atmospheric or higher pressure of H₂, various solvents (e.g., MeOH, EtOH) |

Recent research has also explored alternative hydrogen sources for this transformation, such as transfer hydrogenation, which can be beneficial in certain contexts. total-synthesis.com Additionally, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate the hydrogenative deprotection of N-Cbz groups. acs.org

Synthetic Utility as a Precursor for Diverse Organic Scaffolds

Beyond its role as a protecting group, the chemical structure of methyl benzyloxycarbamate allows it to serve as a versatile precursor for a variety of important organic molecules.

Synthesis of Hydroxamic Acids and Polyhydroxamate Ligands

N-benzyloxycarbamate derivatives are valuable starting materials for the synthesis of hydroxamic acids. nih.gov A novel strategy involves the reaction of N-alkyl-N-benzyloxy carbamates with stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids in good yields. nih.govnih.gov This method is significant because hydroxamic acids are potent chelators for hard metal ions like Fe(III) and are found in siderophores. They also exhibit a wide range of biological activities. nih.gov

The synthesis of polyhydroxamate ligands, which are molecules containing multiple hydroxamic acid groups, can also be achieved using this methodology. nih.govnih.gov These multidentate ligands are of interest for their potential applications in therapeutic, diagnostic, and separation chemistry due to their strong metal-binding capabilities. nih.gov The O-protected hydroxamate intermediates formed from the reaction of N-benzyloxycarbamates can be further elaborated and linked together to create these complex chelating agents. nih.gov

Aminomethylation Electrophiles for Chiral Amino Acid Synthesis

In the asymmetric synthesis of β²-amino acids, α-aminomethylation of chiral substrates is a critical step. researchgate.net However, this reaction can be complicated by the formation of by-products. Research has shown that using benzyl N-[(benzyloxy)methyl]carbamate as an aminomethylation electrophile can lead to an improved impurity profile and easier purification of the desired intermediate. researchgate.net This is because the inherent benzyl substitution in this reagent prevents the formation of certain transcarbamation by-products that can occur with other electrophiles. researchgate.netresearchgate.net This improved methodology facilitates the large-scale preparation of protected β²-amino acids, which are valuable building blocks for the synthesis of β-peptides. researchgate.net

Intermediates in the Synthesis of Pharmaceutical Precursors (Process Chemistry Focus)

The carbamate functional group is a common motif in a wide array of pharmaceuticals and is often introduced to enhance metabolic stability and cell membrane permeability. nih.gov While methyl benzyloxycarbamate itself may not always be the direct precursor, the principles of its reactivity and the Cbz group are central to the process chemistry involved in synthesizing many pharmaceutical intermediates.

For example, the synthesis of various active pharmaceutical ingredients involves the protection of a key amine functionality with a Cbz group to allow for selective reactions at other parts of the molecule. The robust nature of the Cbz group makes it suitable for multi-step industrial processes. Its clean and efficient removal by catalytic hydrogenolysis is also highly advantageous in process chemistry, as it avoids the use of harsh or corrosive reagents and often results in high-purity products. taylorfrancis.com The byproducts, toluene and carbon dioxide, are easily removed from the reaction mixture. This makes the Cbz protection strategy a reliable and scalable method in the production of complex pharmaceutical precursors.

Enantioselective and Diastereoselective Applications

Methyl benzyloxycarbamate and its derivatives are valuable reagents in stereocontrolled synthesis, enabling the creation of specific stereoisomers. Their application is particularly notable in reactions where new chiral centers are formed, influencing the three-dimensional arrangement of atoms in the resulting molecule.

Chiral Auxiliary Roles in Asymmetric Induction

In the field of asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While methyl benzyloxycarbamate itself is not a chiral auxiliary, it plays a crucial role as an electrophile in reactions controlled by them. A primary example is its use in the aminomethylation of enolates derived from N-acylated oxazolidinones, such as those popularized by David A. Evans.

In this strategy, a chiral oxazolidinone is attached to a carboxylic acid derivative. The chiral auxiliary creates a sterically defined environment, forcing subsequent reactions to occur from a specific face of the enolate. When this chiral complex reacts with an electrophile like benzyl N-[(benzyloxy)methyl]carbamate, the approach of the electrophile is controlled, leading to the formation of one diastereomer in preference to the other. After the reaction, the chiral auxiliary is cleaved from the product and can be recovered. This method effectively transfers the stereochemical information from the auxiliary to the newly created stereocenter on the main molecule.

Diastereoselective Reactions in β²-Amino Acid Synthesis

The synthesis of β²-amino acids, which have the amino group attached to the second carbon from the carboxyl group, is a significant area where benzyloxycarbamate derivatives are employed to control diastereoselectivity. These amino acids are crucial building blocks for β-peptides, which can form stable secondary structures similar to natural peptides.

A key synthetic strategy involves the diastereoselective aminomethylation of a chiral titanium enolate. Specifically, an N-acyl derivative of a chiral auxiliary, such as 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), is treated with a base and a titanium source to form a chiral titanium enolate. The subsequent reaction with an electrophilic aminomethylating agent, benzyl N-[(benzyloxy)methyl]carbamate, proceeds with high diastereoselectivity. This particular carbamate is often chosen because it reduces the formation of transcarbamation by-products, simplifying purification. The reaction yields the desired β²-amino acid precursor with a high degree of stereochemical control, dictated by the chiral auxiliary.

The table below summarizes the outcomes of this diastereoselective reaction with various substrates.

| Substrate (Acyl Group on DIOZ) | Yield | Diastereoselectivity |

|---|---|---|

| 3-(4-(tert-Butyldimethylsilyloxy)phenyl)propionyl | 53-67% | 95% |

| Generic Alkyl Acyl Groups | 55-90% | 80 to >97% |

Integration into Multi-Step Synthetic Sequences

The utility of methyl benzyloxycarbamate and related compounds is highlighted by their successful integration into complex, multi-step syntheses of significant biological molecules. Their ability to introduce a protected nitrogen functionality with stereochemical control makes them valuable tools for synthetic chemists.

Strategic Incorporation in Carbohydrate Chemistry

In carbohydrate chemistry, controlling the selective reaction of multiple hydroxyl groups is a central challenge. The benzyloxycarbamate functional group, commonly known as the benzyloxycarbonyl (Cbz or Z) group, is a widely used protecting group for amines. This protection is essential in the synthesis of amino sugars, which are components of many antibiotics, and in the construction of glycoproteins.

The Cbz group is strategically incorporated to mask the nucleophilicity of an amino group on a sugar ring while other transformations, such as glycosylations or modifications of hydroxyl groups, are carried out. Its stability under a wide range of reaction conditions, except for hydrogenolysis, makes it orthogonal to many other protecting groups used in carbohydrate synthesis, such as benzyl ethers and acetals. For example, in the synthesis of a glycoside containing an amino sugar, the amino function can be protected as a benzyloxycarbamate. This allows for the stereoselective formation of the glycosidic bond without interference from the amino group. The Cbz group can then be selectively removed at a later stage of the synthesis to reveal the free amine for further functionalization.

Applications in Natural Product Synthesis (Synthetic Strategy)

The diastereoselective synthesis of β²-amino acids using benzyloxycarbamate electrophiles is not merely an academic exercise; it forms a key step in the total synthesis of complex natural products and their analogs. The resulting β²-amino acid building blocks are strategically incorporated into larger molecular frameworks.

A notable example is the asymmetric synthesis of LY309887, a cytotoxic dideazatetrahydrofolate analog related to the anticancer agent lometrexol. The synthetic strategy for this molecule relied on the diastereoselective amidomethylation of a chiral titanium (IV) acyloxazolidinone enolate to set a key stereocenter. This reaction provided the necessary β-amino acid fragment, which was then elaborated through several subsequent steps to construct the final complex target. This application demonstrates how a single, highly controlled reaction involving a benzyloxycarbamate derivative can be pivotal in achieving the synthesis of a medicinally important molecule.

The following table illustrates the role of benzyloxycarbamate-derived intermediates in the synthesis of complex molecules.

| Target Molecule/Class | Key Intermediate | Synthetic Role of Intermediate |

|---|---|---|

| LY309887 (Dideazatetrahydrofolate Analog) | Chiral β-amino acid precursor | Core building block containing a key stereocenter for the folate analog structure. |

| β-Peptides | Various protected β²-amino acids | Monomeric units for the construction of peptide oligomers with stable, predictable secondary structures. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of Methyl benzyloxycarbamate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Methyl benzyloxycarbamate, the spectrum is expected to show distinct signals corresponding to the methyl, methylene (B1212753), aromatic, and amine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key signals include those for the methyl carbon, the benzylic methylene carbon, the aromatic carbons of the phenyl ring, and the carbonyl carbon of the carbamate (B1207046) group. libretexts.org The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing far downfield (160-180 ppm). libretexts.org

Expected NMR Data for Methyl Benzyloxycarbamate

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -NH | 5.0 - 6.0 | Broad Singlet |

| ¹H | Phenyl (C₆H₅) | 7.2 - 7.4 | Multiplet |

| ¹H | Methylene (-CH₂-) | ~5.1 | Singlet |

| ¹H | Methyl (-OCH₃) | ~3.7 | Singlet |

| ¹³C | Carbonyl (C=O) | ~156 | Singlet |

| ¹³C | Phenyl (C₆H₅) | 127 - 136 | Multiple Singlets |

| ¹³C | Methylene (-CH₂-) | ~67 | Singlet |

| ¹³C | Methyl (-OCH₃) | ~52 | Singlet |

Note: Expected values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in Methyl benzyloxycarbamate by measuring the absorption of infrared radiation by its molecular bonds. rsc.org Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

Key absorptions in the IR spectrum of Methyl benzyloxycarbamate include:

N-H Stretching: A moderate absorption band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the amine group in the carbamate linkage. For the closely related benzyl (B1604629) carbamate, this appears as a broad signal from 3422-3332 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹. upi.edu

C=O Stretching: A strong, sharp absorption peak characteristic of the carbonyl group in the carbamate is prominent in the 1690-1730 cm⁻¹ region. Benzyl carbamate shows a strong C=O stretch at 1694 cm⁻¹. rsc.org

C-O Stretching: The C-O single bond stretches of the ester and ether linkages within the molecule typically appear in the 1000-1300 cm⁻¹ range. rjpbcs.com

Characteristic IR Absorption Bands for Methyl Benzyloxycarbamate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Carbonyl) | Stretch | 1690 - 1730 | Strong, Sharp |

| C-O | Stretch | 1000 - 1300 | Strong |

| N-H | Bend | 1610 - 1620 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of Methyl benzyloxycarbamate and to deduce its structure by analyzing its fragmentation patterns. libretexts.org When the molecule is ionized, it forms a molecular ion (M⁺) which can then break apart into smaller, characteristic fragment ions.

Under electron ionization (EI), a common fragmentation pathway involves the cleavage of the benzylic C-O bond. This is highly favorable as it produces the stable tropylium (B1234903) cation (a benzyl cation rearrangement product) at a mass-to-charge ratio (m/z) of 91. chemguide.co.uk Other significant fragments can arise from the loss of the methoxy (B1213986) group (-OCH₃) or cleavage around the carbamate functionality. chemguide.co.ukresearchgate.net For the related benzyl carbamate, a top peak is observed at m/z 108, corresponding to the loss of the carbamate group. nih.gov

Expected Mass Spectrometry Fragments for Methyl Benzyloxycarbamate (Molecular Weight: 181.19 g/mol )

| m/z Value | Proposed Fragment Ion | Neutral Loss from Molecular Ion |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺ | (Molecular Ion) |

| 150 | [C₉H₁₀NO₂]⁺ | •OCH₃ (31) |

| 122 | [C₇H₈NO]⁺ | •COOCH₃ (59) |

| 108 | [C₇H₈O]⁺ | •CONHCH₃ (73) |

| 91 | [C₇H₇]⁺ | •O(CO)NHCH₃ (90) |

Advanced Chromatographic Techniques (e.g., LCMS) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is an indispensable tool for separating Methyl benzyloxycarbamate from impurities and monitoring the progress of its synthesis. lcms.cz Carbamates are often thermally unstable, making LC-MS a more suitable method for analysis than Gas Chromatography-Mass Spectrometry (GC-MS). lcms.cz

In a typical LC-MS setup, a reversed-phase column (like a C18 column) is used to separate the compound from a mixture. researchgate.net The mobile phase often consists of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve ionization. lcms.cz

As the compound elutes from the HPLC column, it is ionized, commonly using Electrospray Ionization (ESI), and detected by the mass spectrometer. lcms.cz Purity can be assessed by the presence of a single major peak in the chromatogram at the expected retention time, and the identity is confirmed by the mass spectrum showing the protonated molecular ion [M+H]⁺ at m/z 182. This technique allows for highly sensitive and selective quantification and is crucial for quality control. shimadzu.com

Other Spectroscopic and Analytical Methods for Deeper Insight

To gain a more complete understanding of Methyl benzyloxycarbamate, several other analytical methods can be applied.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule. The primary chromophore in Methyl benzyloxycarbamate is the benzene (B151609) ring. It is expected to exhibit characteristic π → π* transitions, with absorption maxima typically appearing around 200-270 nm. researchgate.net This technique is useful for quantitative analysis and for studying electronic properties.

X-ray Analysis : Single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure in the solid state. This method would yield precise bond lengths, bond angles, and conformational details, offering the ultimate confirmation of the compound's structure.

Electron Paramagnetic Resonance (EPR) : EPR spectroscopy is a technique used to study species with unpaired electrons. As Methyl benzyloxycarbamate is a stable, non-radical compound with a closed-shell electron configuration, it is EPR-silent and this technique is not applicable for its direct characterization.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. eltra.com This analysis provides information on the thermal stability of Methyl benzyloxycarbamate, revealing its decomposition temperature and the nature of its thermal degradation. For carbamates, TGA curves can show distinct mass loss steps corresponding to the pyrolysis and decomposition of the molecule. researchgate.netlibretexts.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an essential tool for elucidating complex reaction pathways at the molecular level, offering insights that are often difficult to obtain through experimental means alone. nih.gov In the study of carbamate (B1207046) synthesis, DFT calculations are instrumental in mapping out the step-by-step mechanisms of chemical transformations.

For instance, computational studies have been used to investigate the synthesis of carbamate derivatives. One such study on the formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, catalyzed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), demonstrated that the direct reaction between the precursor alcohol, (R)-(-)-2-phenylglycinol, and methyl chloroformate is not spontaneous and requires a catalyst to proceed efficiently. nih.govmdpi.com DFT calculations proposed a detailed mechanistic pathway that includes several key stages:

Ligand Dissociation: The catalytic cycle begins with the dissociation of ligands from the palladium catalyst.

Intermediate Formation: The catalyst then interacts with the reactants to form various reaction intermediates.

Key Transformations: The catalyst facilitates critical steps such as dehydrogenation and the elimination of chlorine. nih.gov

Through these calculations, researchers can identify and characterize multiple potential reaction pathways. In the aforementioned palladium-catalyzed reaction, two distinct pathways were identified and analyzed, providing a comprehensive picture of the reaction landscape. nih.gov This level of detail is crucial for understanding how reactants are converted into products and the specific role a catalyst plays in the transformation. mdpi.com

Exploration of Energetic Feasibility and Transition States

A key strength of computational chemistry is its ability to determine the energetic feasibility of a proposed reaction mechanism by calculating the energy of reactants, intermediates, transition states, and products. mit.edu Transition states, which represent the highest energy point along a reaction coordinate, are particularly important as they determine the activation energy and, consequently, the rate of a reaction. mit.edu However, these states are incredibly fleeting and almost impossible to observe experimentally. mit.edu

DFT calculations can precisely locate and characterize these elusive transition states. In the study of the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, the energy profiles of two competing pathways were meticulously calculated. nih.gov

Pathway 1 was found to have a net reaction energy of -84.7 kcal/mol. nih.gov

Pathway 2 initially showed a positive energy of 90.1 kcal/mol, but the regeneration of key intermediates ultimately makes the combined process highly favorable, with a total reaction energy of -238.7 kcal/mol. nih.gov

| Reaction Pathway | Net Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

|---|---|---|

| Pathway 1 | -84.7 | -238.7 |

| Pathway 2 | +90.1 (initial) |

Mechanistic Modeling and Prediction of Reaction Outcomes

Mechanistic modeling based on DFT calculations allows for the prediction of reaction outcomes and provides a deeper understanding that complements experimental results. nih.gov By constructing a detailed model of the reaction, chemists can visualize the entire process, from the initial interaction of reactants to the formation of the final products.

In the case of the palladium-catalyzed carbamate formation, the computational models confirmed that the Pd(PPh₃)₄ catalyst plays a crucial role by stabilizing intermediates and lowering the activation barriers for key steps. mdpi.com The proposed intermediates in the computational model were found to be consistent with experimental NMR data, providing strong validation for the predicted mechanism. nih.gov

Such validated models are predictive. They can be used to understand how changes in reactants, catalysts, or reaction conditions might affect the outcome. For example, the model can explain selectivity in reactions where multiple products are possible. This predictive power is invaluable for optimizing reaction conditions to maximize the yield of the desired product and minimize unwanted byproducts.

Catalyst Design and Optimization through Computational Approaches

Computational chemistry is a powerful tool for the rational design and optimization of catalysts. researchgate.netrsc.org Instead of relying solely on trial-and-error experimentation, researchers can use computational methods to screen potential catalysts and predict their effectiveness before synthesizing them in the lab. ethz.ch

The insights gained from mechanistic studies are central to this process. For the synthesis of carbamates, understanding how the Pd(PPh₃)₄ catalyst functions at a molecular level provides a basis for its optimization. nih.govmdpi.com Computational results suggest that modifications to the catalyst, such as altering the phosphine ligands, could potentially enhance its reactivity and selectivity. nih.gov

The general approach involves:

Mechanism Elucidation: Understanding the catalytic cycle in detail.

Descriptor Identification: Identifying key properties of the catalyst (e.g., electronic or steric properties) that control its activity.

In Silico Screening: Creating a virtual library of potential catalysts with modified descriptors and calculating their predicted performance.

Experimental Validation: Synthesizing and testing the most promising candidates identified through computation.

This integrated computational and experimental workflow accelerates the discovery of new and improved catalysts for important chemical transformations. ethz.ch

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. scholaris.ca Molecular dynamics (MD) simulations, which simulate the movement of atoms in a molecule over time, are a powerful technique to explore a molecule's accessible conformational space. nih.gov

For molecules containing the methyl carbamate group, such as the antiparasitic drug mebendazole (methyl 5-benzoyl-2-benzimidazole-carbamate), computational methods have been used to perform extensive conformational searches. chemrxiv.org A detailed study combining quantum mechanics and MD simulations on mebendazole revealed a complex potential energy surface with 152 unique conformations. chemrxiv.org

These simulations provide critical information about:

Preferred Shapes: Identifying the most stable three-dimensional structures.

Flexibility: Understanding how different parts of the molecule can move and rotate.

Intermolecular Interactions: Predicting how the molecule might bind to a biological target, such as a protein active site. chemrxiv.org

By understanding the conformational landscape of methyl benzyloxycarbamate and related structures, scientists can better predict their physical properties, reactivity, and biological activity.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For methyl benzyloxycarbamate, research is anticipated to move beyond classical synthetic methods towards greener and more efficient alternatives.

One promising avenue is the exploration of biocatalysis . The use of enzymes, such as esterases and acyltransferases, offers a highly selective and environmentally friendly approach to carbamate (B1207046) synthesis. Recent studies have demonstrated the promiscuous aminolysis activity of certain esterases for the synthesis of various carbamates in aqueous media, achieving high yields. nih.gov Future work will likely focus on identifying or engineering enzymes specifically tailored for the synthesis of methyl benzyloxycarbamate, potentially enabling production in water under mild conditions and minimizing the use of hazardous reagents.

Another key area is the development of phosgene-free synthetic routes . Traditional carbamate synthesis often involves hazardous reagents like phosgene. Modern approaches are increasingly focused on utilizing safer alternatives such as dimethyl carbonate. researchgate.net Research into catalytic systems that can efficiently mediate the reaction between methyl chloroformate or related precursors and O-benzylhydroxylamine in a sustainable manner will be crucial.

Furthermore, the principles of atom economy and waste minimization will continue to drive innovation. This includes the design of catalytic cycles where byproducts can be recycled or are inherently benign. The development of solvent-free or recyclable solvent systems for the synthesis of methyl benzyloxycarbamate will also be a significant area of focus, aligning with the broader goals of green chemistry.

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications

While benzyloxycarbamates are often viewed as protecting groups, their inherent reactivity offers opportunities for novel synthetic transformations. Future research will likely delve deeper into understanding and exploiting these reactivity patterns.

A significant area of exploration is the reaction of N-benzyloxycarbamates with various nucleophiles. It has been shown that N-alkyl-N-benzyloxy carbamates can react with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. nih.govnih.gov This reactivity opens doors to the synthesis of a wide range of hydroxamic acid derivatives, which are an important class of compounds with applications in medicinal chemistry, including as metal chelators and enzyme inhibitors. nih.gov Further investigation into the scope of this reaction with different nucleophiles and electrophilic N-benzyloxycarbamate precursors could lead to the development of new and efficient methods for constructing complex molecules.

The potential for catalytic applications of methyl benzyloxycarbamate and its derivatives is another exciting frontier. While direct catalytic applications are not yet widely reported, the carbamate moiety can act as a directing group or a ligand in metal-catalyzed reactions. Research could focus on designing chiral benzyloxycarbamate-containing ligands for asymmetric catalysis or exploring the use of the carbamate group to influence the regioselectivity and stereoselectivity of transformations at other parts of a molecule.

Moreover, the exploration of reactions that proceed via novel intermediates derived from methyl benzyloxycarbamate could unveil new synthetic pathways. For instance, investigations into radical-mediated reactions or photochemical transformations of benzyloxycarbamates could lead to the discovery of unprecedented reactivity and the development of innovative synthetic methodologies.

Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is paramount for process optimization and the rational design of new synthetic methods. The application of advanced in-situ spectroscopic techniques will be instrumental in elucidating the intricate details of reactions involving methyl benzyloxycarbamate.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the formation and consumption of key functional groups in real-time. By tracking the characteristic vibrational frequencies of the carbamate carbonyl group and other relevant bonds, researchers can gain insights into reaction kinetics, identify transient intermediates, and understand the influence of various reaction parameters. For example, in-situ FTIR has been used to study the reaction of amines with CO2 to form carbamates, providing valuable information on the reaction mechanism.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another layer of mechanistic detail by providing structural information on all species present in a reaction mixture. This technique can be used to identify and characterize reaction intermediates, determine reaction kinetics, and probe the interactions between reactants, catalysts, and solvents. The combination of in-situ NMR with flow chemistry setups is particularly powerful for studying fast reactions and unstable intermediates.

By employing these and other in-situ techniques, such as Raman spectroscopy, researchers can build comprehensive mechanistic models for the synthesis and reactions of methyl benzyloxycarbamate. This knowledge will be invaluable for optimizing existing processes, troubleshooting unexpected outcomes, and rationally designing more efficient and selective synthetic routes.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, enhanced process control, and accelerated discovery and development timelines. The integration of methyl benzyloxycarbamate synthesis and its subsequent transformations into these modern workflows is a key area for future research.

Continuous flow synthesis of benzyloxycarbamates has already shown promise. beilstein-journals.orgnih.gov Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and safer handling of potentially hazardous intermediates. nih.gov Future work will focus on developing robust and scalable flow processes for the production of methyl benzyloxycarbamate, potentially coupling multiple reaction steps in a continuous sequence to minimize manual handling and purification. beilstein-journals.org The use of packed-bed reactors with immobilized catalysts or reagents is another promising direction for enhancing the efficiency and sustainability of flow synthesis.

Automated synthesis platforms can further accelerate the exploration of new reactions and the optimization of reaction conditions. helgroup.comfairlamb.group By combining robotic liquid handling with automated reaction monitoring and analysis, researchers can rapidly screen large libraries of substrates, catalysts, and reaction parameters. researchgate.net This high-throughput approach can be applied to the development of novel synthetic routes to methyl benzyloxycarbamate and its derivatives, as well as to the discovery of new applications for these compounds. The integration of machine learning algorithms with automated synthesis platforms can enable "self-optimizing" reactors that can autonomously identify the optimal conditions for a given transformation. youtube.com

Design of Next-Generation Benzyloxycarbamate-Based Chemical Tools

The unique structural and electronic properties of the benzyloxycarbamate group make it an attractive scaffold for the design of sophisticated chemical tools for a variety of applications in chemistry, biology, and medicine.

One exciting area is the development of novel chemical probes . The benzyloxycarbamate moiety can be incorporated into molecules designed to interact with specific biological targets. For example, photoreactive benzamide probes containing benzyloxycarbamate-related structures have been designed for studying histone deacetylases. nih.gov Future research could focus on designing methyl benzyloxycarbamate derivatives as probes for other enzymes or receptors, or as fluorescent labels for imaging applications.

The benzyloxycarbamate unit can also serve as a linker in the construction of more complex molecular architectures. In the field of drug delivery, cleavable linkers are essential components of antibody-drug conjugates (ADCs). The p-aminobenzyl carbamate (PABC) linker, a related structure, is widely used in ADCs. mdpi.com Future research could explore the use of modified benzyloxycarbamate linkers with tailored cleavage properties for the controlled release of therapeutic agents. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic protocols for Methyl benzyloxycarbamate, and how is the product characterized?

Methyl benzyloxycarbamate is synthesized via nucleophilic substitution, where methylamine reacts with benzyl chloroformate under basic conditions. A related synthesis for phenyl benzyloxycarbamate () involves analogous steps, yielding a carbamate product characterized by 1H and 13C NMR spectroscopy . Key signals include δ 4.99 ppm (s, 2H, CH2 of benzyloxy) and δ 155.3 ppm (C=O carbonyl carbon). Adjusting the amine to methylamine would shift NMR signals (e.g., methyl group at δ ~2.8–3.2 ppm in 1H NMR) .

Q. What spectroscopic techniques confirm the structural integrity of Methyl benzyloxycarbamate?

1H/13C NMR and mass spectrometry (HRMS) are critical. For phenyl benzyloxycarbamate (), aromatic protons (δ 7.15–7.68 ppm) and the benzyloxy methylene group (δ 4.99 ppm) are diagnostic. In Methyl benzyloxycarbamate, the methyl group’s distinct triplet/quartet in 1H NMR and carbon signal (δ 35–40 ppm in 13C NMR) confirm structure. HRMS validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses involving Methyl benzyloxycarbamate?

Optimize by controlling moisture and temperature (0–5°C during carbamate formation) to stabilize intermediates. highlights the use of coupling agents (e.g., N-hydroxysuccinimide or CDI) to activate carbonyl groups for efficient methylamine attack. Monitor progress via TLC or in-situ IR spectroscopy to detect intermediates and minimize side reactions .

Q. What methodologies address instability of Methyl benzyloxycarbamate under acidic/basic conditions?

Conduct pH-dependent degradation kinetics to identify stability thresholds. recommends neutral pH (6.5–7.5) and anhydrous storage to prevent hydrolysis. For acidic/basic deprotection, use transient protecting groups (e.g., hydrogenation in ) or in-situ carbamate generation to avoid degradation .

Q. How can Methyl benzyloxycarbamate be functionalized for combinatorial chemistry or fluorosynthesis?

Introduce fluorophilic tags (e.g., C8F17CH2CH2–) at the benzyl position using chloroformate or NHS-active ester methods (). This enables phase separation in fluorous synthesis. Post-functionalization, hydrogenolysis () cleanly removes protecting groups. Such modifications streamline purification in high-throughput workflows via fluorous solid-phase extraction .

Methodological Considerations

- Handling and Storage : Store in sealed, dry containers at room temperature to prevent hydrolysis (). Use inert atmospheres for moisture-sensitive steps .

- Safety Protocols : Follow GHS guidelines for carbamate handling, including PPE (gloves, goggles) and emergency showers (). Avoid inhalation and skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|